8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - 39876-39-6

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Catalog Number: EVT-408885
CAS Number: 39876-39-6
Molecular Formula: C11H11FN2
Molecular Weight: 190.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C11H11FN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues has been reported in the literature . These analogues have shown excellent antagonism of hTRPV1 activation by capsaicin .

Molecular Structure Analysis

The molecular structure of “8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” can be represented by the SMILES string FC1=CC=C2C (C (CNCC3)=C3N2)=C1 .

Chemical Reactions Analysis

While specific chemical reactions involving “8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” are not mentioned in the search results, it is known that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues have displayed excellent antagonism of hTRPV1 activation by capsaicin .

Physical And Chemical Properties Analysis

“8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a solid substance . It has a molecular weight of 190.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis
  • Benzyne Cyclization: A novel method utilizes the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones through strong bases like sodium or potassium amide. [, ] This route circumvents the need for toxic aryl hydrazines, offering a safer alternative.

  • Multi-step Synthesis: Researchers have synthesized specific derivatives using multi-step procedures involving various chemical transformations. For instance, the synthesis of trans-8-fluoro-5-(4-fluorophenyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indoles involved alkylation reactions and resolution into enantiomers. []

Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom at the 2-position can undergo alkylation reactions, introducing various substituents to modify its pharmacological properties. [, , , ] This reaction plays a crucial role in exploring structure-activity relationships.

  • Ylide Formation and Cyclization: Treatment of certain derivatives with N-alkyl-O-tosylhydroxylamines followed by base treatment leads to the formation of ylide intermediates. These intermediates undergo cyclization to yield hexahydro[1,2]diazepino[5,4-b]indoles. []

  • Metabolic Oxidation: Studies on related compounds like Setipiprant, which shares the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, reveal the metabolic oxidation of the naphthyl group. [] This metabolic pathway leads to the formation of dihydroxy-dihydronaphthoyl and hydroxy-naphthoyl metabolites.

Mechanism of Action

The mechanism of action for 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is primarily attributed to their interaction with dopamine receptors. [, ] These compounds are believed to act as dopamine antagonists, blocking the action of dopamine in the brain. The structural rigidity of these compounds allows them to adopt specific conformations that favor binding to dopamine receptors. [, ] Specific modifications to the N-2 substituent and other parts of the molecule can significantly influence their affinity and selectivity for different dopamine receptor subtypes.

Physical and Chemical Properties Analysis
  • Crystallinity: Derivatives of this compound, such as those with hydantoin substituents, have been synthesized and characterized in their crystalline form. []
  • Lipophilicity: Modifications to the N-2 substituent and the introduction of halogens can influence the lipophilicity of the molecule, affecting its pharmacokinetic properties. [, , ]
Applications
  • Neuroleptic Agents: 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have shown promise as potential neuroleptic agents. [, , , ] These compounds exhibit potent and long-lasting effects in animal models of psychosis, indicating potential applications in treating schizophrenia and other psychotic disorders.

  • Aldose Reductase Inhibitors: Certain derivatives, such as (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid, exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. [, , ] These compounds have shown efficacy in reducing sorbitol accumulation in in vitro and in vivo models of diabetic complications.

  • Anti-allergic Agents: Studies on ethyl 3-(8-fluoro-2-methyl-2,3,4,5-tetrahydropyrido[4,3-b]indol-5-yl)propionate dihydrochloride demonstrate significant anti-allergic effects in animal models. [] This derivative effectively reduces allergic inflammation and anaphylaxis without causing significant sedation.

  • Chemoattractant Receptor-Homologous Molecule (CRTh2) Antagonists: Setipiprant, a drug candidate for asthma treatment, utilizes the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure. [] It acts as a CRTh2 antagonist, blocking the signaling pathway involved in allergic inflammation.

8-fluoro-5-(4-fluorophenyl)-2-[4-hydroxy-4-(4-fluorophenyl)butyl]-2,3,5-tetrahydro-1H-pyrido[4,3-b]indole (flutroline/CP-36,584)

  • Compound Description: Flutroline is a potent, long-acting neuroleptic compound. [] It exhibits activity in a rat antiamphetamine model, suggesting potential as an antipsychotic medication. []
  • Relevance: This compound shares the core structure of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with additional substitutions at the 2 and 5 positions. [] The presence of a 5-aryl group and a 2-substituted alkyl chain in flutroline are key modifications explored in the research on 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. []
  • Compound Description: This compound exhibits potent, long-acting neuroleptic properties in both in vitro and in vivo models for antipsychotic activity. []
  • Relevance: This compound represents a further structural modification of flutroline and 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [] It retains the 8-fluoro and 5-(4-fluorophenyl) substituents but incorporates a hexahydro-pyrido[4,3-b]indole core, highlighting the impact of ring saturation on neuroleptic activity. []

(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (compound 1)

  • Compound Description: This compound displays aldose reductase inhibitory activity. [, , , ] It effectively inhibits rat lens aldose reductase in vitro, exhibiting uncompetitive inhibition with respect to both the substrate and cofactor. [] This compound also demonstrates promising in vivo activity, reducing sorbitol accumulation in erythrocytes and the sciatic nerve of diabetic rats. []
  • Relevance: This compound features a 2-benzyl substitution on the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, demonstrating the potential for developing aldose reductase inhibitors within this chemical class. [] The presence of the carboxymethyl group at position 8 is significant as it introduces a zwitterionic character, potentially enhancing bioavailability. []

(2-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (compound 2)

  • Compound Description: This compound is a carboxymethylated pyridoindole derivative designed as a potential bifunctional compound with both antioxidant and aldose reductase inhibitory activities. [, ] It exhibits significant inhibitory activity against aldose reductase. []
  • Relevance: This compound is structurally similar to (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid, with the key difference being the replacement of the benzyl group at position 2 with a phenethyl group. [, ] This modification highlights the exploration of different substituents at the 2-position while retaining the carboxymethyl group at position 8, important for potential aldose reductase inhibition and bioavailability. [, ]

Ethyl 3-(8-fluoro-2-methyl-2,3,4,5-tetrahydropyrido[4,3-b]indol-5-yl)propionate dihydrochloride (CD-008-040)

  • Compound Description: This gamma-carboline derivative demonstrates pronounced antiallergic activity in animal models. [, , ] Notably, unlike many other antihistamines, it does not appear to produce sedative effects. []
  • Relevance: This compound shares the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure but with a 2-methyl and a 5-(3-propionate) substituent. [] This example highlights the exploration of this core structure for various therapeutic applications beyond neuroleptic activity.

2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129968)

  • Compound Description: This compound acts as a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonist. [] Research focused on understanding its metabolic pathway, particularly the oxidation of the naphthoyl group. []
  • Relevance: This compound features the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold with a 1-naphthoyl substituent at the 2-position and a carboxymethyl group at the 5-position. [] This example underscores the versatility of the core structure for targeting diverse therapeutic targets beyond traditional neuroleptic activity.
  • Compound Description: Dimebon is a neuroprotector that has been investigated for its potential therapeutic effects in Alzheimer's disease. [, , , ] Research suggests that Dimebon may exert its effects by modulating lipid peroxidation, mitochondrial permeability, voltage-gated calcium ion channels, and neurotransmitter receptor activity. []
  • Relevance: Dimebon is a substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indole that shares structural similarities with 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [, , , ] While it does not possess the fluorine substituent at the 8-position, it exemplifies the pharmacological potential of this class of compounds in treating neurological disorders.
  • Compound Description: These indole derivatives were synthesized and evaluated for their c-Met kinase inhibitory activity. []
  • Relevance: These compounds share the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure, further emphasizing the versatility of this scaffold in medicinal chemistry. [] The inclusion of quinoline and triazole moieties highlights the exploration of diverse heterocyclic substitutions to modulate activity towards specific targets like c-Met kinase. []

2,8-dimethyl-5-[cis-2-pyridin-3-ylvinyl]-2,3,4,5-tetrahydro-carboline (Compound 5b)

  • Compound Description: This compound exhibits potent antagonistic activity against histamine H1 and serotonin 5-HT6 receptors. []
  • Relevance: This tetrahydro-γ-carboline analog of Dimebon highlights the continued interest in 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives and their structural optimization for modulating histamine and serotonin receptors. [] While not directly containing the 8-fluoro substituent, the shared core structure and exploration of pyridine substituents connect it to the broader research on 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Properties

CAS Number

39876-39-6

Product Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

InChI

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2

InChI Key

MNWNSXZHWSTXTC-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.